Molecular Weight Advantage Enables Fragment-Based and Lead-Like Library Design Compared to 3,6-Diaryl Analogs
The target compound (MW 168.18 g/mol) is substantially smaller than the biologically optimized 3,6-diaryl derivatives studied by Jin et al. (MW typically >350 g/mol) [1] and the 6-methyl analog 3-amino-6-methyl-7H-thiazolo[3,2-b][1,2,4]triazin-7-one (MW 182.20 g/mol) . This places the 3-amino-7-one scaffold firmly within fragment-like chemical space (MW <250 g/mol), making it suitable for fragment-based screening campaigns and as a minimalist core for lead optimization, whereas the diaryl and 6-substituted analogs already occupy drug-like or lead-like space with pre-committed pharmacophoric features.
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 168.18 |
| Comparator Or Baseline | 3-Amino-6-methyl analog: 182.20; 3,6-Diaryl derivatives (Jin et al., 2010): typically >350; HWA-131 (3-(3,5-di-tert-butyl-4-hydroxyphenyl) analog): 449.6 |
| Quantified Difference | Target compound is 14.0 g/mol lighter than the 6-methyl analog and >180 g/mol lighter than diaryl derivatives |
| Conditions | Calculated molecular weights based on molecular formulas C5H4N4OS (target), C6H6N4OS (6-methyl analog), and representative diaryl structures |
Why This Matters
For procurement decisions in fragment-based drug discovery or early lead generation, the lower MW of the target compound translates to greater synthetic maneuverability and reduced intellectual property encumbrance compared to pre-functionalized analogs.
- [1] Jin Z, Yang L, Liu SJ, Wang J, Li S, Lin HQ, Wan DCC, Hu C. Synthesis and biological evaluation of 3,6-diaryl-7H-thiazolo[3,2-b][1,2,4]triazin-7-one derivatives as acetylcholinesterase inhibitors. Arch Pharm Res. 2010;33(10):1641-1649. PMID: 21052939. View Source
